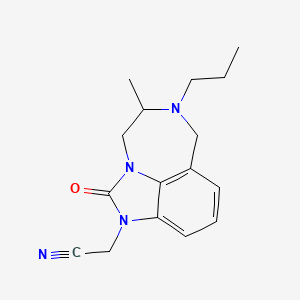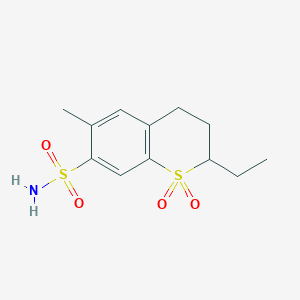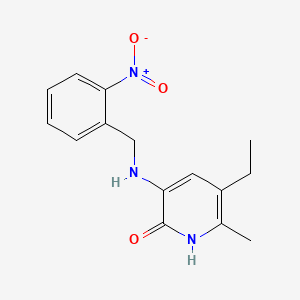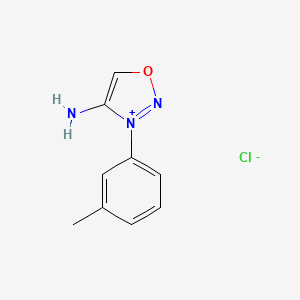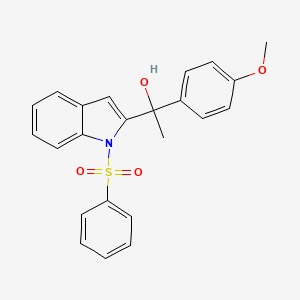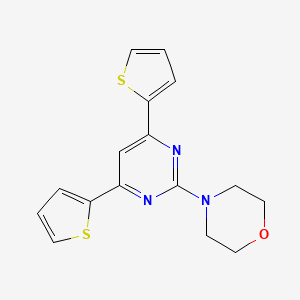
7,7'-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid is a complex organic compound It is characterized by its intricate structure, which includes multiple heterocyclic rings and sulfonic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid involves multiple steps The process typically begins with the preparation of the individual heterocyclic components, such as 1-methyl-1H-pyrazole and 1-methyl-1H-pyrrole These components are then linked through a series of condensation reactions, forming the carbonylbis(imino) linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.
科学的研究の応用
7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid: Similar in structure but may have different substituents or functional groups.
7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid: Another related compound with variations in the heterocyclic rings.
Uniqueness
The uniqueness of 7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid lies in its specific arrangement of heterocyclic rings and sulfonic acid groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
168287-12-5 |
|---|---|
分子式 |
C43H38N12O17S4 |
分子量 |
1123.1 g/mol |
IUPAC名 |
7-[[4-[[5-[[5-[[5-[(6,8-disulfonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrazol-3-yl]carbamoylamino]-2-methylpyrazole-3-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C43H38N12O17S4/c1-52-19-25(13-31(52)39(56)44-23-7-5-21-9-27(73(61,62)63)15-35(29(21)11-23)75(67,68)69)46-41(58)33-17-37(50-54(33)3)48-43(60)49-38-18-34(55(4)51-38)42(59)47-26-14-32(53(2)20-26)40(57)45-24-8-6-22-10-28(74(64,65)66)16-36(30(22)12-24)76(70,71)72/h5-20H,1-4H3,(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,48,49,50,51,60) |
InChIキー |
GCGPRGWDXASILB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=NN4C)NC(=O)NC5=NN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)O)S(=O)(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)
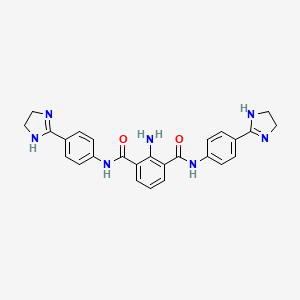

![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

